molecular formula C16H26ClNO2 B12760531 DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride CAS No. 87253-05-2

DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride

Cat. No.: B12760531
CAS No.: 87253-05-2
M. Wt: 299.83 g/mol
InChI Key: KZLVLNVMEIKOCQ-UHFFFAOYSA-N
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Description

DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a hexyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride typically involves the esterification of DL-2-Amino-4-phenylbutyric acid with hexanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    DL-2-Amino-4-phenylbutyric acid: The parent compound without the hexyl ester group.

    DL-Homophenylalanine: A similar amino acid derivative with different substituents.

    4-Phenylbutyric acid: A related compound with a carboxylic acid group instead of an amino group.

Uniqueness

DL-2-Amino-4-phenylbutyric acid hexyl ester hydrochloride is unique due to the presence of the hexyl ester group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

87253-05-2

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

hexyl 2-amino-4-phenylbutanoate;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-2-3-4-8-13-19-16(18)15(17)12-11-14-9-6-5-7-10-14;/h5-7,9-10,15H,2-4,8,11-13,17H2,1H3;1H

InChI Key

KZLVLNVMEIKOCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(CCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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